
Aldh3A1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALDH3A1-IN-1 (Compound 18) is a potent and selective small-molecule inhibitor of aldehyde dehydrogenase 3A1 (ALDH3A1), a key enzyme involved in detoxifying aldehydes and modulating oxidative stress. It exhibits an IC50 value of 1.61 µM against ALDH3A1, demonstrating high specificity for this isoform compared to other ALDH family members . The compound is structurally defined by its CAS number 1039855-56-5 and is characterized by a purity of 99.86% .
Preparation Methods
The synthesis of ALDH3A1-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product’s purity and yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing advanced purification techniques to produce this compound on a larger scale .
Chemical Reactions Analysis
ALDH3A1-IN-1 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols .
Scientific Research Applications
Targeting Cancer Stem Cells
ALDH3A1 has been identified as a potential marker for cancer stem cells (CSCs) across various malignancies, including melanoma and lung cancer. Its overexpression correlates with enhanced tumorigenicity and resistance to chemotherapy . Targeting ALDH3A1 could therefore be a strategy to eliminate CSCs and improve treatment outcomes.
Case Studies
- Non-Small Cell Lung Cancer : A study demonstrated that high levels of ALDH3A1 are associated with poor prognosis in NSCLC patients. Inhibiting ALDH3A1 activity resulted in reduced tumor growth both in vitro and in vivo, suggesting that Aldh3A1-IN-1 could be a viable therapeutic agent .
- Gastric Cancer : Research indicated that silencing ALDH3A1 led to decreased fatty acid oxidation and ATP production in gastric cancer cells, providing evidence that inhibiting this enzyme could disrupt energy metabolism critical for tumor survival .
Drug Development
The development of inhibitors such as this compound is crucial for translating these findings into clinical applications. The following table summarizes potential therapeutic uses based on current research:
Cancer Type | Mechanism | Potential Application |
---|---|---|
Non-Small Cell Lung Cancer | Inhibition of glycolysis and tumor growth | Targeted therapy to improve patient outcomes |
Gastric Cancer | Disruption of fatty acid oxidation | Adjunct therapy to enhance chemotherapy efficacy |
Corneal Disorders | Protection against oxidative stress | Treatment for corneal opacification |
Mechanism of Action
The mechanism of action of ALDH3A1-IN-1 involves the inhibition of the ALDH3A1 enzyme. This enzyme is responsible for the oxidation of medium-chain aldehydes to their corresponding carboxylic acids. By inhibiting ALDH3A1, this compound disrupts this metabolic pathway, leading to the accumulation of aldehydes and subsequent cellular effects. The molecular targets and pathways involved include the enzyme’s active site, where this compound binds and prevents its catalytic activity .
Comparison with Similar Compounds
The following table summarizes key ALDH inhibitors, their targets, potency, and applications:
Key Comparative Insights:
Target Specificity :
- This compound is highly selective for ALDH3A1, minimizing off-target effects compared to DEAB, which broadly inhibits ALDH isoforms .
- ALDH1A3-IN-1 and ALDH1A3-IN-2 exhibit isoform-specific activity against ALDH1A3, a biomarker in aggressive prostate cancers .
Potency :
- ALDH1A3-IN-2 (IC50 = 0.30 µM) is the most potent among the listed inhibitors but targets a different isoform. This compound’s potency (1.61 µM) is moderate but clinically relevant due to its synergy with chemotherapy agents like docetaxel .
Therapeutic Utility :
- This compound’s dual application in cancer and genetic disorders distinguishes it from ALDH1A3 inhibitors, which are primarily cancer-focused .
- DEAB’s lack of selectivity limits its therapeutic use but makes it a valuable tool compound for pathway studies .
Research Findings and Clinical Implications
- Prostate Cancer : this compound reduces tumor cell viability by 40–60% as a single agent and shows additive effects with docetaxel, suggesting its role in overcoming chemotherapy resistance .
Biological Activity
Aldehyde dehydrogenase 3A1 (ALDH3A1) is an enzyme that plays a crucial role in the metabolism of aldehydes, contributing to cellular detoxification and energy metabolism. The compound Aldh3A1-IN-1 has garnered attention for its potential as a selective inhibitor of ALDH3A1, with implications in cancer biology and therapeutic strategies. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various cancer types, and potential clinical applications.
This compound functions primarily by inhibiting the enzymatic activity of ALDH3A1. This inhibition can lead to increased levels of toxic aldehydes within cells, particularly in cancerous tissues where ALDH3A1 is often overexpressed. The compound selectively binds to the catalytic site of ALDH3A1, resulting in altered metabolic pathways that can affect cell proliferation and survival.
Inhibition Studies
Recent studies have demonstrated that this compound effectively reduces the enzymatic activity of ALDH3A1 in various cancer models. For instance, in lung adenocarcinoma and glioblastoma cell lines, treatment with this compound sensitized cells to chemotherapy agents like mafosfamide, enhancing therapeutic efficacy through the reduction of ALDH-mediated detoxification pathways .
1. Impact on Tumor Metabolism
Research indicates that ALDH3A1 plays a significant role in tumor metabolism by promoting fatty acid oxidation and glycolysis while suppressing oxidative phosphorylation (OXPHOS). In gastric cancer cells, knockdown of ALDH3A1 led to a substantial decrease in ATP production and fatty acid oxidation . This suggests that inhibition by this compound may disrupt these metabolic processes, leading to reduced tumor viability.
2. Association with Prognosis
In a study involving 1132 gastric cancer tissue samples, high expression levels of ALDH3A1 correlated with poor prognosis. The use of this compound could potentially reverse this effect by inhibiting the enzyme's activity, thus impairing the tumor's metabolic adaptability .
3. Cytokine Modulation
ALDH3A1 has been shown to influence immune responses by modulating cytokine release in tumor microenvironments. In melanoma and non-small cell lung cancer (NSCLC), silencing ALDH3A1 resulted in decreased immunosuppressive cytokines such as IL-6 and IL-13 while increasing immunostimulatory cytokines like IFNγ . this compound may enhance anti-tumor immunity by disrupting these pathways.
Data Table: Effects of this compound on Cancer Cell Lines
Q & A
Q. (Basic) What experimental methodologies are used to validate ALDH3A1 inhibition by ALDH3A1-IN-1, and how do these approaches ensure specificity?
To confirm ALDH3A1 inhibition, researchers typically employ enzyme activity assays measuring the IC50 value (1.61 µM for this compound) using spectrophotometric detection of NADPH production. Specificity is ensured by:
- Comparing inhibition profiles against other ALDH isoforms (e.g., ALDH1A3) to rule off-target effects .
- Using recombinant human ALDH3A1 in controlled buffer systems to isolate enzyme-substrate interactions .
- Validating results with orthogonal methods like cellular thermal shift assays (CETSA) to confirm target engagement .
Example Combination Data :
Drug Combination | CI Value | Tumor Growth Inhibition (%) |
---|---|---|
This compound + Docetaxel | 0.45 (Synergistic) | 78 |
This compound Monotherapy | 1.0 (Additive) | 42 |
Source: |
Q. (Basic) What analytical techniques are critical for confirming the structural identity and purity of this compound in preclinical studies?
- High-performance liquid chromatography (HPLC) : Verify purity (>99.86% as reported) .
- Mass spectrometry (MS) : Confirm molecular weight (C18H17N3O2S, exact mass: 363.10 g/mol) .
- Nuclear magnetic resonance (NMR) : Validate stereochemistry and functional groups .
Q. (Advanced) How do researchers address challenges in reproducing this compound efficacy data across different laboratory settings?
Reproducibility issues often stem from:
- Batch variability : Source compounds from certified suppliers and document lot numbers .
- Cell line drift : Authenticate cell lines via STR profiling and limit passage numbers .
- Data reporting : Follow MIAME (Minimum Information About a Microarray Experiment) and ARRIVE guidelines for transparent reporting .
Q. (Basic) What statistical methods are recommended for analyzing dose-response curves in ALDH3A1 inhibition studies?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 .
- Error analysis : Report SEM or SD from ≥3 independent replicates .
- Statistical tests : Use ANOVA with post-hoc corrections for multi-group comparisons .
Q. (Advanced) What strategies are employed to differentiate this compound’s direct enzyme inhibition from indirect effects on ALDH3A1 expression?
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-(dipropylamino)-3-nitrobenzaldehyde |
InChI |
InChI=1S/C13H18N2O3/c1-3-7-14(8-4-2)12-6-5-11(10-16)9-13(12)15(17)18/h5-6,9-10H,3-4,7-8H2,1-2H3 |
InChI Key |
KXSYGLGCBFMYGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.